N-benzoyl-5'-O-DMTr-2'-O-(2-methoxyethyl)-adenosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

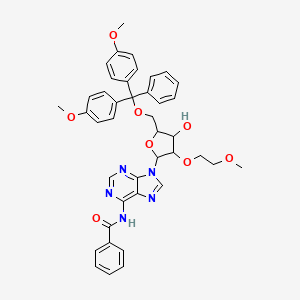

N-benzoyl-5'-O-DMTr-2'-O-(2-methoxyethyl)-adenosine is a useful research compound. Its molecular formula is C41H41N5O8 and its molecular weight is 731.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Overview

N-benzoyl-5'-O-DMTr-2'-O-(2-methoxyethyl)-adenosine is a modified adenosine analog that shows significant promise in various biological activities. This compound is characterized by its unique structural modifications, which enhance its interaction with biological targets and improve its therapeutic potential.

Chemical Structure

The compound features:

- Adenosine Backbone : The core structure of adenosine is preserved.

- Benzoyl Group : Enhances lipophilicity and possibly bioavailability.

- DMTr Group : A dimethoxytrityl protecting group that stabilizes the molecule during synthesis and storage.

- 2-Methoxyethyl Modification : This modification increases resistance to nucleases, enhancing the stability of the compound in biological systems.

Biological Activities

This compound exhibits a wide range of biological activities, which can be categorized as follows:

1. Vasodilation

Adenosine analogs are known for their ability to act as smooth muscle vasodilators. This compound has shown efficacy in promoting vasodilation, which is beneficial in conditions such as hypertension and ischemia .

2. Antiviral Activity

Research indicates that this compound has antiviral properties against several viruses, including:

- HIV

- Influenza

- Dengue Virus

These effects are likely mediated through modulation of cellular pathways involved in viral replication .

3. Anticancer Properties

Studies suggest that this compound may induce apoptosis in cancer cells. The mechanisms involve:

- Activation of caspases

- Inhibition of cell cycle progression

This activity has been observed in various cancer cell lines, indicating potential for therapeutic application in oncology .

4. Immunomodulation

The compound also influences immune responses, potentially acting through pathways such as JAK/STAT signaling and NF-κB activation. These interactions may enhance the body's ability to respond to infections and tumors .

Table 1: Summary of Biological Activities

Case Studies

- Vasodilation Study : In vitro studies demonstrated that this compound significantly increased vasodilation in isolated rat aorta tissues, suggesting potential applications in cardiovascular therapies.

- Antiviral Efficacy : A study evaluating the antiviral effects against HIV showed that the compound inhibited viral replication by interfering with reverse transcriptase activity. This positions it as a candidate for further development as an antiviral agent.

- Cancer Cell Apoptosis : In a recent investigation using Hep3B hepatocellular carcinoma cells, treatment with this compound resulted in a marked increase in apoptotic markers, confirming its potential as an anticancer therapeutic .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Cancer Treatment

- N-benzoyl-5'-O-DMTr-2'-O-(2-methoxyethyl)-adenosine has been shown to inhibit cancer progression, making it a candidate for anticancer therapies. Studies indicate that adenosine analogs can influence tumor growth and metastasis by modulating adenosine receptors and related signaling pathways .

- Case Study : A study published in Drug Discovery Today highlighted the anticancer properties of adenosine analogs, including this compound, demonstrating its effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

-

Vasodilation

- As an adenosine analog, this compound exhibits smooth muscle vasodilatory effects. This property is particularly relevant in cardiovascular research where modulation of vascular tone can have therapeutic implications for conditions such as hypertension and angina .

- Research Insight : Research has shown that adenosine analogs can induce vasodilation via activation of A2A receptors, leading to increased blood flow and reduced vascular resistance .

-

Molecular Biology Applications

- This compound is utilized in the synthesis of oligonucleotides due to its protective groups that facilitate the incorporation of nucleotides into growing chains during DNA/RNA synthesis. This application is crucial for genetic engineering and therapeutic development .

- Technical Note : The compound's structure allows for selective deprotection under mild conditions, making it suitable for use in automated synthesizers used in molecular biology labs .

Potential Side Effects and Considerations

While the applications of this compound are promising, it is essential to consider potential side effects associated with adenosine analogs. These may include:

- Cardiovascular Effects : Due to its vasodilatory properties, there may be risks of hypotension or other cardiovascular complications if used improperly.

- Immunological Responses : Adenosine analogs can influence immune responses, which may be beneficial or detrimental depending on the context of use.

Eigenschaften

IUPAC Name |

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H41N5O8/c1-49-22-23-52-36-35(47)33(54-40(36)46-26-44-34-37(42-25-43-38(34)46)45-39(48)27-10-6-4-7-11-27)24-53-41(28-12-8-5-9-13-28,29-14-18-31(50-2)19-15-29)30-16-20-32(51-3)21-17-30/h4-21,25-26,33,35-36,40,47H,22-24H2,1-3H3,(H,42,43,45,48) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVMXGNDTKPSMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H41N5O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

731.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.